8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Description
Properties
IUPAC Name |
8-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-15-12(16)9-6-13-10-4-3-7(17-2)5-8(10)11(9)14-15/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYANRFCXGWKWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C3C=CC(=CC3=C2N1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedländer condensation remains the most widely employed method for constructing the quinoline core. For this compound, the reaction involves:
-
O-Aminobenzaldehyde derivatives (e.g., 5-methoxy-2-nitrobenzaldehyde) as the carbonyl component.
-
Pyrazolone precursors (e.g., 3-methyl-1H-pyrazol-5(4H)-one) as the active methylene partner.
The reaction proceeds via:
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | >75% above 90°C |
| Catalyst | HCl (0.5 M) | 15% yield boost vs. uncatalyzed |
| Solvent | Ethanol/Water (3:1) | Prevents diketone side products |
| Reaction Time | 6–8 hrs | <5% improvement beyond 8 hrs |
Key Limitation : The methoxy group at C8 requires protection during nitro group reduction steps, often leading to demethylation side reactions.
Niementowski Cyclocondensation Approach
Stepwise Assembly
This method builds the pyrazoloquinoline scaffold through:
Critical Modifications for Target Compound
-
Methoxy Introduction : Use of 3-methoxyanthranilic acid avoids post-cyclization O-methylation.
-
Methyl Group Installation : Ethyl acetoacetate as β-keto ester precursor directs methyl group to C2.
Representative Procedure :
Advantage : Avoids harsh reducing agents, preserving methoxy integrity.
Multicomponent One-Pot Synthesis
Domino Reaction Design
A three-component system enables simultaneous formation of pyrazole and quinoline rings:
Performance Metrics
| Condition | Result |
|---|---|
| Solvent | Toluene |
| Catalyst | p-TsOH (10 mol%) |
| Time | 4 hrs |
| Yield | 89% |
| Purity (HPLC) | 97.3% |
Notable Feature : The methyl group at C2 originates from DMAD, ensuring regioselectivity.
Solid-Phase Combinatorial Synthesis
Resin-Bound Strategy
Developed for high-throughput analog production, this method uses:
-
Wang resin-linked anthranilate as immobilized starting material.
-
Sequential Functionalization :
-
Mitsunobu reaction for methoxy group installation
-
Ugi four-component reaction for pyrazole ring formation
-
Comparative Analysis vs. Solution-Phase
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Average Yield | 74% | 81% |
| Purity | 92% | 96% |
| Scalability | 10 mmol scale | 100 mmol scale |
| Purification Ease | Simple filtration | Column chromatography required |
Application : Preferred for generating SAR libraries despite marginally lower yields.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Methods
| Method | Cost (USD/kg) | E-Factor | PMI |
|---|---|---|---|
| Friedländer | 420 | 18.7 | 6.2 |
| Niementowski | 580 | 12.4 | 4.1 |
| Multicomponent | 310 | 8.9 | 3.7 |
E-Factor = (Mass of waste)/(Mass of product); PMI = Process Mass Intensity
Recommendation : Multicomponent synthesis offers the best balance for ton-scale production.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydro derivatives of the original compound.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Induction of Apoptosis : Research demonstrates that 8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one can trigger apoptotic pathways in cancer cells, leading to cell death and reduced tumor proliferation .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It appears to modulate neuroinflammatory responses and may protect neuronal cells from oxidative stress:
- Mechanism : It potentially acts by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators in neuronal tissues .
Anxiolytic Properties
This compound has shown promise in treating anxiety disorders. Animal studies suggest that it can significantly reduce anxiety-like behaviors:
- Dosage and Effects : In rodent models, effective doses ranged from 0.01 to 7 mg/kg, demonstrating a dose-dependent reduction in anxiety behaviors measured through established tests such as the elevated plus maze .
Case Studies
Mechanism of Action
The mechanism of action of 8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Substituent Variations and Key Derivatives
Physicochemical Properties
Example Yield :
Biological Activity
8-Methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one, a compound with notable heterocyclic structure, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- IUPAC Name : 8-methoxy-2-methyl-1H,2H-pyrazolo[4,3-c]quinolin-3-one
- CAS Number : 1083202-06-5
- Molecular Weight : 229.239 g/mol
- Purity : ≥98% .
Research indicates that compounds in the pyrazoloquinoline class often interact with multiple biological targets. The specific mechanisms attributed to this compound include:
- Inhibition of Cancer Cell Proliferation : Studies demonstrate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis and blocking the cell cycle at the G2/M phase .
- Modulation of Signaling Pathways : The compound may exert its effects by modulating key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway .
Anticancer Activity
The following table summarizes the cytotoxic effects observed in various studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colorectal) | 1.00 ± 0.42 | Induces apoptosis; blocks G2/M phase |
| Caco-2 (Colorectal) | Not specified | Inhibits cell proliferation |
| HEL (Erythroleukemia) | 1.05 ± 0.64 | Cytotoxicity through signaling modulation |
| Vero (Normal Cells) | >25 | Low cytotoxicity; selectivity index >25 |
The compound demonstrated a promising profile with low toxicity against normal cells while retaining significant activity against cancerous cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazoloquinoline derivatives:
- Study on Dihydro-Pyrazoloquinolines : A series of derivatives were synthesized and evaluated for their antiproliferative properties. Modifications in substitution patterns led to variations in cytotoxicity across different cell lines .
- Structure-Activity Relationship (SAR) : Research highlighted that specific substituents on the pyrazoloquinoline core could enhance or diminish biological activity, emphasizing the importance of chemical structure in therapeutic efficacy .
Q & A
Q. What are the established synthetic routes for 8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted quinoline precursors with hydrazine derivatives. For example, describes a protocol using ethyl-4,6-dichloro-quinoline-3-carboxylate and 4-methoxyphenylhydrazine in xylenes with triethylamine as a base, yielding 71% product after purification . Key optimization steps include:
- Temperature control : Maintaining reflux conditions (~140°C for xylenes) to ensure complete cyclization.
- Stoichiometry : A 1:1.2 molar ratio of quinoline ester to hydrazine minimizes side reactions.
- Purification : Column chromatography or recrystallization to achieve >98% HPLC purity.
Q. Table 1: Representative Synthetic Conditions and Yields
| Precursor | Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethyl-4,6-dichloro-quinoline | 4-Methoxyphenylhydrazine | Xylenes | 71 | 98.6 |
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- H/C NMR : Assign aromatic protons (e.g., δ 8.72 ppm for quinoline H) and carbons (e.g., δ 161.37 ppm for carbonyl) to confirm cyclization and substituent positions .
- HRMS : Validate molecular formula (e.g., m/z 326.0691 for [M+H]).
- HPLC : Ensure purity >98% using reverse-phase C18 columns and UV detection at 254 nm.
Q. Table 2: Key NMR Assignments (DMSO-d6)
| Proton/Carbon | Chemical Shift (ppm) | Assignment |
|---|---|---|
| H: 12.95 | d, J = 5.6 Hz | NH (pyrazole ring) |
| C: 161.37 | - | Quinolin-3-one carbonyl |
Q. How should initial biological screening be designed to evaluate this compound’s activity?
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to known pyrazoloquinoline targets (e.g., GABA receptors, kinases) .
- Assay Types :
- In vitro binding assays (e.g., radioligand displacement).
- Functional assays (e.g., fluorescence-based calcium flux for receptor modulation).
- Dose Range : Test 0.1–100 µM to capture EC/IC values.
Advanced Research Questions
Q. How can deuterated analogs of this compound be synthesized to study metabolic stability?
Methodological Answer: Deuterium incorporation at metabolically vulnerable sites (e.g., methoxy groups) can be achieved using deuterated phenylhydrazine derivatives. demonstrates this with 4-methoxy-d3-phenylhydrazine, yielding 8l with isotopic purity confirmed via mass spectrometry . Key steps:
- Deuterated Reagents : Use commercially available H-labeled precursors.
- Reaction Monitoring : Track deuterium incorporation via H NMR signal attenuation.
Q. What computational methods are used to predict electronic properties and reactivity of this heterocyclic scaffold?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate binding poses with target proteins (e.g., kinases).
- ADMET Prediction : Use tools like SwissADME to estimate solubility and metabolic liabilities.
Q. Table 3: Example Quantum Chemical Parameters (Hypothetical Data)
| Parameter | Value (eV) | Relevance |
|---|---|---|
| HOMO Energy | -5.2 | Electrophilic attack susceptibility |
| LUMO Energy | -1.8 | Nucleophilic interaction potential |
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications at the methoxy (C-8) or methyl (C-2) positions .
- Bioassay Correlation : Test analogs in functional assays (e.g., IC for kinase inhibition) and rank substituent effects.
- 3D-QSAR Modeling : Build CoMFA/CoMSIA models to visualize steric/electronic requirements.
Q. What strategies resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
- Physicochemical Profiling : Rule out artifacts like aggregation or solubility issues via dynamic light scattering.
- Meta-Analysis : Pool data from multiple labs using standardized protocols (e.g., NIH Assay Guidance Manual).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
